molecular formula C6H16NO3P B3055591 Phosphoramidic acid, diethyl-, dimethyl ester CAS No. 65659-19-0

Phosphoramidic acid, diethyl-, dimethyl ester

Cat. No.: B3055591
CAS No.: 65659-19-0
M. Wt: 181.17 g/mol
InChI Key: CNDASVMCQFLHRG-UHFFFAOYSA-N
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Description

Phosphoramidic acid, diethyl-, dimethyl ester is an organophosphorus compound with the molecular formula C6H16NO3P. It is known for its unique structure, which includes a phosphorus atom bonded to both nitrogen and oxygen atoms. This compound is used in various scientific and industrial applications due to its reactivity and versatility.

Preparation Methods

Phosphoramidic acid, diethyl-, dimethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphoramidate with dimethyl sulfate under controlled conditions. The reaction typically requires an acid catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired ester . Industrial production methods often involve large-scale reactions using similar reagents and conditions, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Phosphoramidic acid, diethyl-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphoramidic acid derivatives.

    Reduction: It can be reduced to produce simpler phosphoramidates.

    Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phosphoramidic acid, diethyl-, dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphoramidic acid, diethyl-, dimethyl ester exerts its effects involves its ability to form stable phosphoryl bonds (P=O) and interact with various molecular targets. These interactions can influence biological pathways and enzyme activities, making it a valuable compound for studying biochemical processes .

Comparison with Similar Compounds

Phosphoramidic acid, diethyl-, dimethyl ester can be compared with other similar compounds such as:

    Diethyl phosphoramidate: Similar in structure but lacks the dimethyl ester groups.

    Dimethyl phosphoramidate: Contains dimethyl ester groups but lacks the diethyl groups.

    Phosphoramidic acid, diethyl ester: Similar but does not have the dimethyl ester groups.

The uniqueness of this compound lies in its combination of diethyl and dimethyl ester groups, which confer distinct reactivity and properties compared to its analogs .

Biological Activity

Introduction

Phosphoramidic acid, diethyl-, dimethyl ester (commonly referred to as diethyl dimethylphosphoramidate) is an organophosphorus compound that has garnered attention due to its biological activity and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to nitrogen and oxygen, making it a member of the phosphoramidate class. Understanding its biological activity is critical for exploring its potential therapeutic uses and implications in biochemical pathways.

Chemical Structure and Properties

The molecular formula for this compound is C6H16NO3PC_6H_{16}NO_3P. Its structure features:

  • Two ethyl groups attached to the phosphorus atom.
  • Two methyl groups attached to the nitrogen atom.
  • Ester functionalities derived from phosphoric acid.

This unique combination enhances its reactivity and potential interactions with biological systems .

Research indicates that diethyl dimethylphosphoramidate exhibits significant biological activity through various mechanisms:

  • Enzyme Interactions : It has been shown to interact with enzymes, potentially influencing metabolic pathways and signal transduction processes. These interactions may affect enzyme activity by acting as a phosphorous donor in biochemical reactions .
  • Cellular Processes : The compound's reactivity allows it to influence cellular functions, which could have implications for therapeutic applications in areas such as cancer treatment and neurobiology .

Toxicological Profile

The toxicity of this compound has been studied in various contexts. Some key findings include:

  • Acute Toxicity : Exposure to this compound can lead to acute symptoms such as respiratory distress and neurological effects. The severity of these effects is influenced by exposure conditions including concentration and duration .
  • Chronic Effects : Prolonged exposure may result in chronic health issues, including potential carcinogenic effects and reproductive toxicity .
Effect TypeDescription
Acute ToxicityRespiratory distress, neurological symptoms
Chronic ToxicityCarcinogenic potential, reproductive toxicity

Case Studies

  • Insecticide Applications : Phosphoramidic compounds have been utilized in agricultural settings as insecticides due to their ability to inhibit acetylcholinesterase, leading to increased neurotransmitter levels and subsequent paralysis in target pests .
  • Biochemical Research : Studies have demonstrated the compound's role in modulating enzyme activity within metabolic pathways, suggesting potential applications in drug development .

Comparative Analysis with Related Compounds

Phosphoramidic acid derivatives exhibit varying degrees of biological activity. A comparative analysis highlights the differences in structure and function among related compounds:

Compound NameMolecular FormulaKey Features
Diethyl dimethylphosphoramidateC6H16N O3 PTwo ethyl groups; significant enzyme interactions
Dimethyl phosphoramidateC4H11N O3 PLacks additional ethyl groups; lower reactivity
Phosphoramidic acid, diethyl esterC4H11N O4 PSimilar structure but different ester groups

Future Directions

Ongoing research is crucial for fully elucidating the biological activities of this compound. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms of action will provide insights into how this compound interacts with various biomolecules.
  • Therapeutic Applications : Exploring its potential use as a therapeutic agent in treating diseases linked with metabolic dysfunctions or neurodegenerative disorders.

Properties

IUPAC Name

N-dimethoxyphosphoryl-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO3P/c1-5-7(6-2)11(8,9-3)10-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDASVMCQFLHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215902
Record name Phosphoramidic acid, diethyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65659-19-0
Record name Dimethyl N,N-diethylphosphoramidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65659-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoramidic acid, diethyl-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065659190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC244347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoramidic acid, diethyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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